Cas no 1695-04-1 (2-Methoxyphenyl Phenyl Ether)

2-Methoxyphenyl Phenyl Ether Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1-methoxy-2-phenoxy-
- 1-METHOXY-2-PHENOXYBENZENE
- o-Methoxyphenyl phenyl ether
- 2-Methoxydiphenylether
- Phenyl(2-methoxyphenyl) ether
- o-Methoxyphenyl(phenyl) ether
- 2-Methoxyphenyl Phenyl Ether
- DTXSID50871848
- AM20030132
- MFCD00025721
- 2-Methoxydiphenyl ether
- phenoxyanisole
- FT-0653184
- 1-Methoxy-2-phenoxybenzene #
- NSC-66192
- Benzene, 1-methoxy-2-phenoxy-
- o-phenoxyanisol
- A811114
- SCHEMBL791852
- 2-Phenoxyanisole
- AKOS015851896
- NSC66192
- 1695-04-1
- 1-methoxy-2-phenoxy-benzene
- HS-4570
- DB-014138
- O-PHENOXYANISOLE
- G62943
-
- Inchi: InChI=1S/C13H12O2/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10H,1H3
- InChI Key: ROXWCQWMXHSVNZ-UHFFFAOYSA-N
- SMILES: COC1C=CC=CC=1OC1C=CC=CC=1
Computed Properties
- Exact Mass: 200.08376
- Monoisotopic Mass: 200.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 18.5A^2
Experimental Properties
- Density: 1.0907 (rough estimate)
- Melting Point: 79°C
- Boiling Point: 288°C (estimate)
- Flash Point: 112°C
- Refractive Index: 1.5951 (estimate)
- PSA: 18.46
2-Methoxyphenyl Phenyl Ether Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M224183-1g |
2-Methoxyphenyl Phenyl Ether |
1695-04-1 | 1g |
$ 370.00 | 2022-03-31 | ||
TRC | M224183-50mg |
2-Methoxyphenyl Phenyl Ether |
1695-04-1 | 50mg |
$ 132.00 | 2023-09-07 | ||
abcr | AB588082-250mg |
1-Methoxy-2-phenoxybenzene; . |
1695-04-1 | 250mg |
€153.40 | 2024-04-19 | ||
Ambeed | A389114-1g |
1-Methoxy-2-phenoxybenzene |
1695-04-1 | 95% | 1g |
$158.0 | 2024-04-23 | |
abcr | AB588082-5g |
1-Methoxy-2-phenoxybenzene; . |
1695-04-1 | 5g |
€895.40 | 2024-04-19 | ||
1PlusChem | 1P007VC9-5g |
Benzene,1-methoxy-2-phenoxy- |
1695-04-1 | 95% | 5g |
$556.00 | 2024-06-19 | |
A2B Chem LLC | AD66409-5g |
Benzene,1-methoxy-2-phenoxy- |
1695-04-1 | 95% | 5g |
$444.00 | 2024-04-20 | |
Ambeed | A389114-250mg |
1-Methoxy-2-phenoxybenzene |
1695-04-1 | 95% | 250mg |
$59.0 | 2024-04-23 | |
TRC | M224183-100mg |
2-Methoxyphenyl Phenyl Ether |
1695-04-1 | 100mg |
$310.00 | 2023-05-18 | ||
TRC | M224183-10mg |
2-Methoxyphenyl Phenyl Ether |
1695-04-1 | 10mg |
$ 57.00 | 2023-09-07 |
2-Methoxyphenyl Phenyl Ether Related Literature
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Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
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Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
Additional information on 2-Methoxyphenyl Phenyl Ether
Professional Introduction to 2-Methoxyphenyl Phenyl Ether (CAS No. 1695-04-1)
2-Methoxyphenyl Phenyl Ether, chemically known by its CAS number 1695-04-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic ether, also referred to as o-anisyl anisole or p-anisyl anisole depending on the orientation of the methoxy group, has garnered attention due to its unique structural properties and potential applications in various scientific domains.
The molecular structure of 2-Methoxyphenyl Phenyl Ether consists of two phenyl rings connected by a methoxy bridge. This configuration imparts distinct electronic and steric characteristics to the molecule, making it a valuable intermediate in synthetic chemistry. The presence of the methoxy group (-OCH₃) enhances the compound's solubility in polar solvents and influences its reactivity in chemical transformations.
In recent years, researchers have been exploring the pharmacological potential of 2-Methoxyphenyl Phenyl Ether. Its aromatic framework and methoxy substituents make it a candidate for designing novel bioactive molecules. Studies have indicated that this compound may exhibit properties relevant to neurological disorders, inflammation, and cancer research. The interaction of 2-Methoxyphenyl Phenyl Ether with biological targets has been a focal point in medicinal chemistry, particularly in the development of targeted therapies.
One of the most compelling aspects of 2-Methoxyphenyl Phenyl Ether is its role as a building block in drug discovery. The compound's ability to undergo various chemical modifications allows for the synthesis of derivatives with enhanced pharmacological profiles. For instance, researchers have investigated its use in creating small-molecule inhibitors that could modulate enzyme activity associated with diseases such as Alzheimer's and Parkinson's.
The synthesis of 2-Methoxyphenyl Phenyl Ether typically involves etherification reactions between phenolic compounds and alkoxides. Advanced synthetic methodologies have been developed to achieve high yields and purity, ensuring that the compound meets the stringent requirements of pharmaceutical applications. These methods often incorporate catalytic processes that minimize byproduct formation, thereby improving efficiency.
From an industrial perspective, 2-Methoxyphenyl Phenyl Ether is also relevant in material science. Its aromatic nature and thermal stability make it suitable for use in polymer additives and specialty coatings. The compound can enhance the durability and performance of materials under various environmental conditions, contributing to innovations in industrial applications.
The safety profile of 2-Methoxyphenyl Phenyl Ether is another critical consideration. While not classified as a hazardous substance, proper handling procedures must be followed to ensure safe laboratory practices. Researchers emphasize the importance of using personal protective equipment (PPE) and working in well-ventilated areas to mitigate any potential risks associated with prolonged exposure.
Recent advancements in computational chemistry have further illuminated the mechanistic aspects of 2-Methoxyphenyl Phenyl Ether interactions. Molecular modeling studies have provided insights into how this compound binds to biological targets, offering a foundation for rational drug design. These computational approaches complement experimental data, enabling more accurate predictions of pharmacological activity.
The future prospects of 2-Methoxyphenyl Phenyl Ether are promising, with ongoing research aimed at uncovering new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field. As our understanding of molecular interactions deepens, compounds like 2-Methoxyphenyl Phenyl Ether will continue to play a pivotal role in advancing medical science.
